molecular formula C8H15N3O B1403536 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 219563-51-6

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B1403536
M. Wt: 169.22 g/mol
InChI Key: OZLOEARQCOUQKR-UHFFFAOYSA-N
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Description

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the molecular weight of 169.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is 1S/C8H15N3O/c1-11-6-10-7(12)8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a solid substance at room temperature . Its molecular weight is 169.23 .

Scientific Research Applications

ORL1 Receptor Agonism

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives have been found to be high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. Such compounds exhibit high affinity for this receptor and moderate to good selectivity versus opioid receptors. They behave as full agonists in biochemical assays, representing a significant advancement in the study of the ORL1 receptor and its physiological roles (Röver et al., 2000).

Ultrasound-Assisted Synthesis Applications

The compound has been utilized in ultrasound-assisted synthesis methods. By reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates under ultrasonic conditions, novel urea derivatives have been synthesized. This method provides benefits like environmental friendliness, energy efficiency, short reaction time, and greater selectivity (Velupula et al., 2021).

Anti-Leukemic Activity

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, a derivative of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, has been synthesized and shows interesting cytotoxic potential against several human leukemia cell lines. This highlights its potential application in anti-leukemic therapies (Guillon et al., 2020).

Dopamine D2 Receptor Imaging

Derivatives of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one have been explored for their potential as dopamine D2 receptor radioligands. These compounds, when radiolabeled, can be used in Single Photon Emission Computed Tomography (SPECT) for imaging dopamine D2 receptors, aiding in the study of neurological disorders (Waterhouse et al., 1998).

Solid Phase Synthesis Optimization

The compound has been used in the optimization of synthesis processes on solid support. For example, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been performed on SynPhase™ Lanterns, demonstrating the versatility of this compound in modern synthetic methodologies (Bedos et al., 2003).

properties

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-6-10-7(12)8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLOEARQCOUQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Metwally, M Dukat, CT Egan, C Smith… - Journal of medicinal …, 1998 - ACS Publications
Spiperone (1) is a widely used pharmacological tool that acts as a potent dopamine D 2 , serotonin 5-HT 1A , and serotonin 5-HT 2A antagonist. Although spiperone also binds at 5-HT …
Number of citations: 52 pubs.acs.org

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